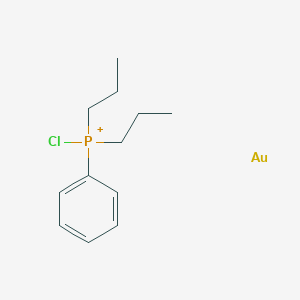
chloro-phenyl-dipropylphosphanium;gold
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro-phenyl-dipropylphosphanium;gold is a compound that combines a phosphine ligand with a gold center. This compound is of interest due to its unique chemical properties and potential applications in various fields, including catalysis and medicinal chemistry. The presence of gold in the compound imparts distinct characteristics that are valuable in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of chloro-phenyl-dipropylphosphanium;gold typically involves the reaction of chloro-phenyl-dipropylphosphine with a gold precursor, such as gold chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in a solvent like dichloromethane or toluene. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency. The use of high-purity reagents and stringent quality control measures is essential to produce the compound on an industrial scale .
化学反応の分析
Types of Reactions
Chloro-phenyl-dipropylphosphanium;gold undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can convert the gold center to a lower oxidation state.
Substitution: Ligand exchange reactions can occur, where the chloro or phenyl groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gold(III) complexes, while reduction can produce gold(I) species. Substitution reactions can result in a variety of phosphine-gold complexes with different ligands .
科学的研究の応用
Chloro-phenyl-dipropylphosphanium;gold has several scientific research applications:
作用機序
The mechanism of action of chloro-phenyl-dipropylphosphanium;gold involves its interaction with molecular targets, such as enzymes and proteins. The gold center can form strong bonds with sulfur and nitrogen atoms in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and autophagy .
類似化合物との比較
Similar Compounds
Similar compounds include other phosphine-gold complexes, such as:
- Chloro-triethylphosphine;gold
- Chloro-triphenylphosphine;gold
- Chloro-diphenylphosphine;gold
Uniqueness
Chloro-phenyl-dipropylphosphanium;gold is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. These properties influence its reactivity, stability, and catalytic efficiency, making it a valuable compound for specialized applications in research and industry .
特性
CAS番号 |
90479-62-2 |
|---|---|
分子式 |
C12H19AuClP+ |
分子量 |
426.67 g/mol |
IUPAC名 |
chloro-phenyl-dipropylphosphanium;gold |
InChI |
InChI=1S/C12H19ClP.Au/c1-3-10-14(13,11-4-2)12-8-6-5-7-9-12;/h5-9H,3-4,10-11H2,1-2H3;/q+1; |
InChIキー |
BVBVPFYCQBYCQW-UHFFFAOYSA-N |
正規SMILES |
CCC[P+](CCC)(C1=CC=CC=C1)Cl.[Au] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione](/img/structure/B14363357.png)

![1-(1-Azaspiro[5.5]undec-7-en-1-yl)ethan-1-one](/img/structure/B14363370.png)
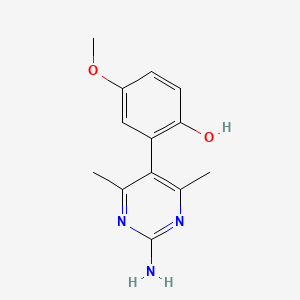
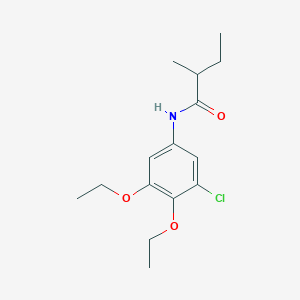


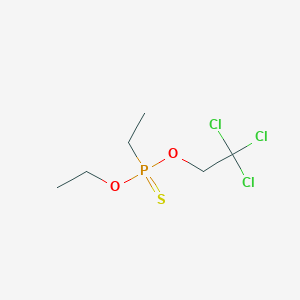
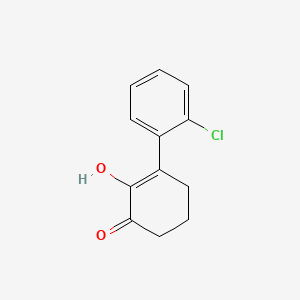
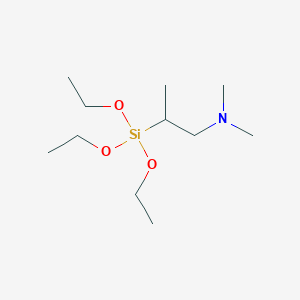
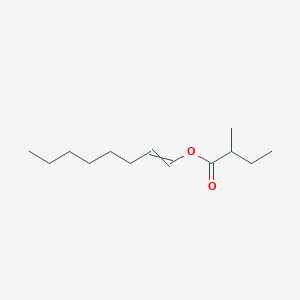
![Ethyl cyano[(2,4-dinitrophenyl)sulfanyl]acetate](/img/structure/B14363421.png)
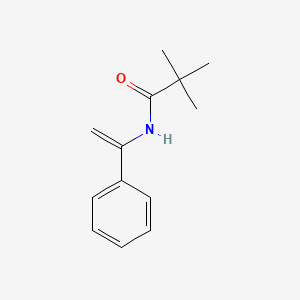
![Methyl 4-[2-chloroethyl(methyl)amino]-2-hydroxybenzoate](/img/structure/B14363430.png)
